
Bromo(1-naphthyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthaleneacetic acid (NAA) , is an organic compound with the chemical formula C₁₀H₇CH₂CO₂H. This colorless solid is soluble in organic solvents and features a carboxylmethyl group (CH₂CO₂H) linked to the “1-position” of naphthalene .
Métodos De Preparación
Synthetic Routes::
Bromination of 1-Naphthaleneacetic Acid:
- Information on specific industrial production methods for bromo(1-naphthyl)acetic acid is limited. it is commonly synthesized in research laboratories and used as a plant growth regulator and auxin in agriculture.
Análisis De Reacciones Químicas
Bromo(1-naphthyl)acetic acid undergoes various reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the carboxyl group can yield the corresponding alcohol.
Substitution: The benzylic position is susceptible to substitution reactions.
Esterification: It can react with alcohols to form esters.
Common reagents and conditions:
Bromination: N-bromosuccinimide (NBS) in an inert solvent.
Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.
Esterification: Acid-catalyzed esterification with alcohols.
Major products:
- This compound derivatives, such as esters and reduced forms.
Aplicaciones Científicas De Investigación
Bromo(1-naphthyl)acetic acid finds applications in various fields:
Plant Growth Regulation: Used as a synthetic auxin to promote root formation in plant cuttings.
Tissue Culture: Enhances callus formation and organogenesis in tissue culture systems.
Research: Investigated for its role in plant development, hormone signaling, and gene expression.
Mecanismo De Acción
- As an auxin, bromo(1-naphthyl)acetic acid influences plant growth by regulating cell division, elongation, and differentiation.
- It interacts with auxin receptors and downstream signaling pathways, affecting gene expression and cellular responses.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C12H9BrO2 |
|---|---|
Peso molecular |
265.10 g/mol |
Nombre IUPAC |
2-bromo-2-naphthalen-1-ylacetic acid |
InChI |
InChI=1S/C12H9BrO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,(H,14,15) |
Clave InChI |
IADYHPJITIMZPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


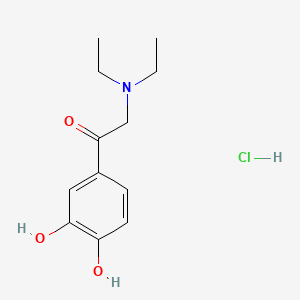
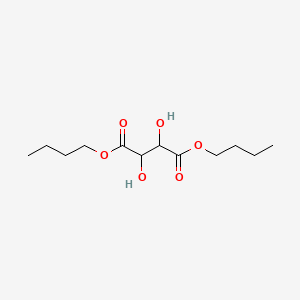

![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005892.png)
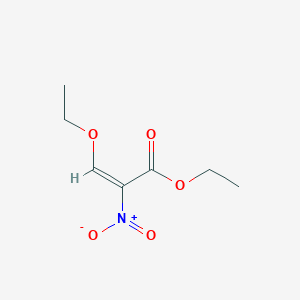
![methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B12005900.png)
![Benzyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005908.png)

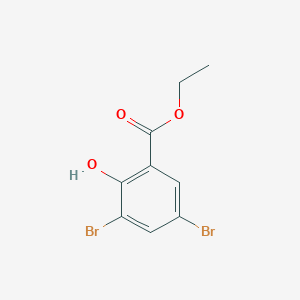
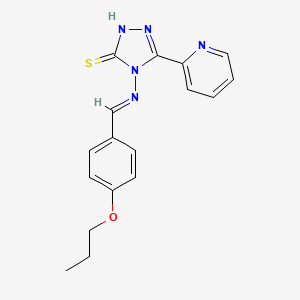

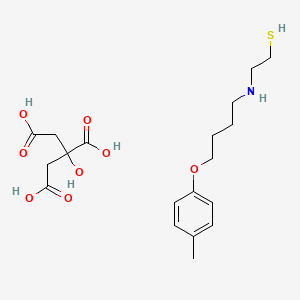
![Ethyl 3-ethylpyrrolo[2,1-a]phthalazine-1-carboxylate](/img/structure/B12005953.png)
![N-(2,6-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12005955.png)
